1,3,5-Triphenylpyrazole-4-carboxylic acid
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Overview
Description
1,3,5-Triphenylpyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by its three phenyl groups attached to the pyrazole ring, exhibits unique chemical properties that make it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triphenylpyrazole-4-carboxylic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and proceeds through a cyclocondensation mechanism . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triphenylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups attached to the pyrazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,3,5-Triphenylpyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3,5-Triphenylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted Pyrazoles: These compounds share a similar pyrazole core but differ in the nature and position of substituents.
1,2,4-Triazoles: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Imidazoles: Heterocyclic compounds with a five-membered ring structure, similar to pyrazoles.
Uniqueness
1,3,5-Triphenylpyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three phenyl groups enhances its stability and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
53685-84-0 |
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Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1,3,5-triphenylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C22H16N2O2/c25-22(26)19-20(16-10-4-1-5-11-16)23-24(18-14-8-3-9-15-18)21(19)17-12-6-2-7-13-17/h1-15H,(H,25,26) |
InChI Key |
GCTLKHDBDJHVPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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